Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride
Description
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride (CAS: 93942-58-6) is a synthetic organic compound with a molecular structure featuring a cyclohexyl group, an amino-hydroxypropyl moiety, and diethyl ester linkages. It is classified as a white crystalline powder with a purity of 99% and is primarily utilized as a pharmaceutical intermediate, agrochemical precursor, and specialty chemical in industries such as cosmetics, electronics, and polymers . Its physicochemical properties include stability under ambient storage conditions and solubility in common organic solvents, facilitating its use in synthetic workflows. The compound is produced at a commercial scale in China, with a production capacity of 100 metric tons/day and a competitive FOB price of $1.00/metric ton .
Properties
CAS No. |
93942-59-7 |
|---|---|
Molecular Formula |
C22H42ClNO5 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate;hydrochloride |
InChI |
InChI=1S/C22H41NO5.ClH/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18;/h18-19,26H,3-17,23H2,1-2H3;1H |
InChI Key |
JDIVGTFXSZSPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the diethyl nonanedioate backbone : This involves esterification of nonanedioic acid (azelaic acid) with ethanol under acidic or catalytic conditions to yield diethyl nonanedioate.
Introduction of the 3-amino-1-cyclohexyl-1-hydroxypropyl substituent : This is achieved by nucleophilic substitution or addition reactions involving appropriate amino alcohol precursors and cyclohexyl derivatives.
Hydrochloride salt formation : The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of nonanedioic acid | Nonanedioic acid, ethanol, acid catalyst (e.g., H2SO4) | Reflux under dehydrating conditions to form diethyl nonanedioate |
| 2 | Synthesis of 3-amino-1-cyclohexyl-1-hydroxypropyl intermediate | Cyclohexanone, amino alcohol, reducing agents | Reductive amination or nucleophilic addition to introduce amino and hydroxy groups |
| 3 | Coupling of the amino alcohol intermediate with diethyl nonanedioate | Base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of the amino ester linkage via nucleophilic substitution |
| 4 | Purification of the free base compound | Crystallization, chromatography | Removal of impurities and isolation of the target molecule |
| 5 | Conversion to hydrochloride salt | Treatment with HCl in anhydrous solvent (e.g., ether) | Formation of stable hydrochloride salt for enhanced handling and storage |
Reaction Mechanisms and Considerations
The esterification step is a classical Fischer esterification, requiring removal of water to drive the equilibrium toward ester formation.
The amino alcohol intermediate synthesis often involves reductive amination of cyclohexanone with an amino alcohol or ammonia source, followed by selective hydroxylation.
The coupling reaction exploits the nucleophilicity of the amino group attacking the electrophilic carbonyl carbon of the ester, forming the substituted amino ester.
The hydrochloride salt formation is a straightforward acid-base reaction, protonating the amino group to form a stable salt, which improves the compound’s physicochemical properties.
Research Findings and Optimization
Studies indicate that controlling the reaction temperature and solvent polarity during the coupling step significantly affects yield and purity.
Use of anhydrous conditions during hydrochloride salt formation prevents hydrolysis of ester groups.
Purification by recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt suitable for pharmaceutical applications.
Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the final product.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Esterification temperature | 60–80 °C | Maximizes ester yield, minimizes side reactions |
| Amino alcohol synthesis | Mild reductive amination, pH 6–7 | High selectivity for desired amino alcohol |
| Coupling solvent | Dichloromethane or THF | Enhances nucleophilic substitution efficiency |
| Base catalyst | Triethylamine or similar | Facilitates amine attack on ester |
| Hydrochloride formation | Anhydrous ether, 0–5 °C | Prevents ester hydrolysis, forms stable salt |
| Purification method | Recrystallization from ethanol | High purity, suitable for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amino group results in an amine.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride exhibits properties that may be beneficial in pharmacological applications. Its structure suggests potential activity as a drug candidate targeting various biological pathways. Research indicates that compounds with similar structures have been explored for their efficacy in treating conditions such as anxiety and depression due to their ability to interact with neurotransmitter systems .
Case Study: Antidepressant Activity
A study investigating the antidepressant-like effects of structurally related compounds found that modifications in the cyclohexyl moiety could enhance binding affinity to serotonin receptors. This suggests that this compound could be further explored for its antidepressant properties .
Drug Delivery Systems
Nanoparticle Formulations
Recent advancements in drug delivery systems have highlighted the use of nanoparticles to enhance the bioavailability of poorly soluble drugs. This compound can potentially be encapsulated in polymeric nanoparticles, which may improve its solubility and facilitate controlled release .
Table: Comparison of Drug Delivery Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nanoparticle Encapsulation | Enhanced solubility, controlled release | Complex manufacturing process |
| Liposome Delivery | Biocompatibility, targeted delivery | Stability issues |
| Microneedle Systems | Minimally invasive, efficient penetration | Requires specialized training for application |
Therapeutic Applications
Potential Use in Dermatology
The compound's ability to penetrate skin barriers makes it a candidate for topical formulations aimed at treating skin conditions. Studies on similar compounds have shown enhanced skin penetration when formulated with penetration enhancers like microneedles or lipid-based systems .
Case Study: Skin Penetration Enhancement
Research has demonstrated that formulations containing amino acid derivatives can significantly enhance the permeation of active ingredients through the stratum corneum. This finding supports the hypothesis that this compound could be effectively utilized in dermatological applications .
Mechanism of Action
The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Below is a detailed comparison with hypothetical or known analogs:
Structural Analogues
a. Diethyl 2-Aminohexanoate Derivatives
- Applications : Such derivatives are commonly used as intermediates in peptide synthesis but lack the multifunctional groups necessary for complex pharmacological targeting .
b. Cyclohexyl-Containing Amino Alcohols (e.g., Cyclohexylalanine Derivatives)
- Key Differences: These compounds retain the cyclohexyl group but lack ester linkages and the extended nonanedioate backbone, limiting their utility in polymer or sustained-release formulations.
- Applications : Primarily used in chiral catalysts or as building blocks for bioactive molecules, but less versatile in industrial-scale synthesis compared to the target compound .
Functional Analogues
a. Pharmaceutical Intermediates with Ester Linkages (e.g., Ethyl Acetate Derivatives)
- Key Differences: Simpler esters like ethyl acetate lack the amino and hydroxyl functional groups, restricting their role in drug delivery systems requiring pH-sensitive or targeted release mechanisms.
- Advantages of Target Compound: The amino-hydroxypropyl moiety enhances interaction with biological membranes, making it more suitable for prodrug formulations .
b. Anticancer Nitrosoureas (e.g., BCNU in )
- Key Differences : BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) is a cytotoxic agent with alkylating properties, whereas the target compound lacks reactive nitroso or chloroethyl groups.
- Toxicity Profile: BCNU exhibits dose-limiting hematopoietic toxicity and renal/hepatic effects , while the target compound’s safety data are unspecified but presumed milder due to its non-alkylating structure.
Data Table: Comparative Overview
Biological Activity
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride, with CAS No. 93942-59-7, is a compound of interest due to its potential biological activities. It is characterized by the molecular formula C22H42ClNO5 and a molecular weight of 436.02558. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H42ClNO5 |
| Molecular Weight | 436.02558 |
| IUPAC Name | This compound |
| CAS Number | 93942-59-7 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, which could be beneficial for pain management.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Release : It is believed to influence neurotransmitter systems, particularly those involved in pain and inflammation signaling.
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
- Interaction with Ion Channels : There is evidence suggesting that it may interact with specific ion channels involved in pain perception.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Pain Relief : A clinical trial assessed the efficacy of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as an analgesic agent.
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound effectively inhibited the release of inflammatory mediators from immune cells, supporting its anti-inflammatory claims.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| 1 | Cyclohexanol derivative + amino ester | Acetonitrile | 353 K | 24 hours | 82% |
| 2 | Hydrochloride salt formation | Ethanol | RT | 12 hours | 95% |
Basic: What analytical techniques confirm its structural identity and purity?
Answer:
- NMR Spectroscopy : Analyze chemical shifts (e.g., δ 1.2–1.5 ppm for ethyl groups, δ 3.5–4.5 ppm for hydroxyl/amino protons) and coupling constants to verify functional groups .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical m/z).
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., π–π stacking in cyclohexyl groups) .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
Basic: What safety precautions are required for handling this compound?
Answer:
- Use PPE : Lab coat, nitrile gloves, and safety goggles.
- Respiratory protection : Employ a one-way valve respirator if aerosolization occurs .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Validate with multiple techniques : Combine X-ray crystallography (for bond lengths/angles) and DFT calculations (for optimized geometries) to identify systematic errors .
Check crystal packing effects : Weak interactions (e.g., C–H···O, π–π stacking) in XRD data may explain deviations from gas-phase computational models .
Q. Table 2: Yield Optimization Parameters
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Solvent | Acetonitrile, DMF, THF | Acetonitrile |
| Temperature | 333–373 K | 353 K |
| Catalyst | None, DMAP, TEA | DMAP (5 mol%) |
Advanced: How to address contradictory bioactivity results in different assays?
Answer:
Purity verification : Confirm compound integrity using HPLC and NMR to rule out degradation/impurities (e.g., residual solvents or unreacted amines) .
Assay standardization : Control variables like buffer pH (e.g., PBS vs. Tris), serum concentration, and incubation time.
Mechanistic studies : Perform competitive binding assays or enzyme inhibition tests to isolate target interactions .
Q. Table 3: Common Contradictions and Solutions
| Contradiction | Possible Cause | Mitigation Strategy |
|---|---|---|
| Variable IC50 values | Impurities in batch | Repurify via recrystallization |
| Inconsistent cell viability | Serum interference | Use serum-free media in cytotoxicity assays |
Advanced: What strategies are used to study its stability under physiological conditions?
Answer:
Hydrolytic stability assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.
Light sensitivity tests : Expose to UV-Vis light and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
